molecular formula C19H32ClIN2Si2 B1428261 5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-71-3

5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1428261
CAS No.: 1305324-71-3
M. Wt: 507 g/mol
InChI Key: IJKXEXIAUBBVMC-UHFFFAOYSA-N
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Description

5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1305324-71-3) is a high-value, multifunctional synthetic intermediate in the 7-azaindole (pyrrolopyridine) class. This compound is of significant interest in medicinal chemistry, particularly in the discovery and development of kinase inhibitors . The 7-azaindole scaffold is a privileged structure in drug discovery, serving as a bioisostere for purines and found in several FDA-approved therapeutics, such as the CSF1R inhibitor pexidartinib and the B-Raf inhibitor vemurafenib . This reagent is strategically functionalized for further elaboration. The iodine and chlorine substituents at the 5 and 6 positions, respectively, provide orthogonal reactivity for sequential cross-coupling reactions, such as chemoselective Suzuki-Miyaura and Buchwald-Hartwig aminations, which are crucial for building structure-activity relationships in drug discovery programs . The triisopropylsilyl (TIPS) group at the N-1 position protects the pyrrole nitrogen, enhancing the stability and solubility of the intermediate during synthetic operations. The additional trimethylsilyl group on the pyridine ring can also serve as a protecting group or be utilized in further functionalization. Researchers utilize this compound primarily as a key precursor in the synthesis of complex 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines and other derivatives for biological evaluation . Its primary application is in scientific research only , and it is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(5-chloro-6-iodo-4-trimethylsilylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32ClIN2Si2/c1-12(2)25(13(3)4,14(5)6)23-11-10-15-17(24(7,8)9)16(20)18(21)22-19(15)23/h10-14H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKXEXIAUBBVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=C(N=C21)I)Cl)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClIN2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120966
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]-
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Molecular Weight

507.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-71-3
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

The compound is characterized by the following structural formula:

C15H22ClINSi3\text{C}_{15}\text{H}_{22}\text{ClI}\text{N}\text{Si}_3

It features a pyrrolo-pyridine core modified with chlorinated and iodinated substituents, as well as triisopropylsilyl and trimethylsilyl groups, which may influence its biological activity and solubility.

Anticancer Properties

Recent studies have focused on the anticancer properties of this compound. The compound has demonstrated significant antiproliferative effects against various human cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MGC-8038.5
HCT-11610.2
MCF-712.0

These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • ERK Signaling Pathway Inhibition : The compound has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This inhibition results in reduced cell proliferation and induction of apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can induce G2/M phase arrest in cancer cells, thereby preventing further cell division and promoting apoptosis .
  • Apoptosis Induction : The compound triggers apoptosis through the regulation of apoptosis-related proteins, enhancing the efficacy of existing chemotherapy agents .

Study 1: In Vitro Evaluation

In a recent study published in a peer-reviewed journal, researchers evaluated the antiproliferative activity of various derivatives of pyrrolo-pyridine compounds, including this compound. The study found that this compound exhibited superior activity compared to other derivatives, particularly against MGC-803 cells, with an IC50 value significantly lower than that of traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications to the silyl groups significantly affected biological activity. The presence of triisopropylsilyl and trimethylsilyl groups was found to enhance solubility and bioavailability, which are critical for effective drug design .

Scientific Research Applications

5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with significant potential in various scientific research applications. This article explores its properties, synthesis methods, and specific applications in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Anticancer Agents : Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit cytotoxic activity against various cancer cell lines.
  • Antiviral Properties : Some studies suggest that similar compounds may inhibit viral replication mechanisms.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

  • Reagent in Cross-Coupling Reactions : It can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
  • Building Block for Complex Molecules : Its unique functional groups make it suitable for constructing more complex organic architectures.

Materials Science

The compound's silicon-containing groups enhance its utility in materials science:

  • Silicon-Based Polymers : It can be incorporated into silicon-based polymers for improved thermal and mechanical properties.
  • Nanomaterials Development : Research is ongoing into its role in developing nanostructured materials with tailored electronic properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolo[2,3-b]pyridine derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cell lines, indicating its potential as a lead compound in anticancer drug development.

Case Study 2: Cross-Coupling Reactions

In a publication from Organic Letters, researchers utilized this compound as a coupling partner in Suzuki-Miyaura reactions. The results showed high yields of biaryl compounds, highlighting the effectiveness of the silylated pyrrolo derivative in facilitating these transformations.

Comparison with Similar Compounds

5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1305325-25-0)

  • Molecular Formula : C₂₁H₃₃ClN₂Si₂
  • Molecular Weight : 405.13 g/mol
  • Differences :
    • Replaces iodine at position 6 with a trimethylsilylethynyl group.
    • Lacks the TMS group at position 4.
  • Impact :
    • The ethynyl group enables alkyne-based click chemistry but reduces leaving-group reactivity compared to iodine.
    • Lower molecular weight improves solubility in organic solvents .

5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1305324-81-5)

  • Molecular Formula : C₁₆H₂₄ClIN₂Si
  • Molecular Weight : 434.82 g/mol
  • Differences :
    • Absence of the TMS group at position 4.
  • Impact :
    • Reduced steric hindrance at position 4 may enhance reactivity in electrophilic aromatic substitutions.
    • Lower molecular weight (434.82 vs. 507.01) alters crystallization behavior .

5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1261365-70-1)

  • Molecular Formula : C₁₉H₃₂FIN₂Si₂
  • Molecular Weight : 510.01 g/mol
  • Differences :
    • Substitutes chlorine at position 5 with fluorine .
  • Impact :
    • Increased electronegativity improves metabolic stability in drug candidates.
    • Reduced steric bulk may enhance binding affinity in biological targets .

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 858116-66-2)

  • Molecular Formula : C₁₅H₂₄BrN₂Si
  • Molecular Weight : 363.41 g/mol
  • Differences :
    • Replaces chlorine and iodine with bromine at position 5.
    • Lacks substituents at positions 4 and 6.
  • Impact :
    • Bromine’s intermediate leaving-group ability balances reactivity and stability.
    • Simpler structure facilitates cost-effective synthesis .

Data Table: Comparative Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound (1305324-71-3) C₁₉H₃₂ClIN₂Si₂ 507.01 Cl (5), I (6), TIPS (1), TMS (4) Suzuki couplings, pharmaceutical intermediates
Ethynyl Analog (1305325-25-0) C₂₁H₃₃ClN₂Si₂ 405.13 Cl (5), TIPS (1), TMS-ethynyl (6) Click chemistry, material science
Non-TMS Analog (1305324-81-5) C₁₆H₂₄ClIN₂Si 434.82 Cl (5), I (6), TIPS (1) Intermediate for further derivatization
Fluoro-Iodo Analog (1261365-70-1) C₁₉H₃₂FIN₂Si₂ 510.01 F (5), I (6), TIPS (1), TMS (4) Drug discovery, metabolic studies
Bromo Analog (858116-66-2) C₁₅H₂₄BrN₂Si 363.41 Br (5), TIPS (1) Cost-effective intermediates

Q & A

Q. What synthetic methodologies are effective for introducing silyl protecting groups in pyrrolo[2,3-b]pyridine derivatives?

Silyl groups like triisopropylsilyl (TIPS) and trimethylsilyl (TMS) are introduced via nucleophilic substitution or deprotonation followed by silylation. For example, methylation using NaH and MeI in THF precedes silylation with TIPSCl or TMSCl under anhydrous conditions. Solvent choice (e.g., THF or DMF) and temperature control (0°C to room temperature) are critical to avoid desilylation .

Q. How can regioselective halogenation be achieved at the 5- and 6-positions of pyrrolo[2,3-b]pyridine?

Sequential halogenation leverages steric and electronic effects. For instance, bromine or iodine can be introduced via directed ortho-metalation (DoM) using LDA, followed by electrophilic quenching. Chlorination may employ N-chlorosuccinimide (NCS) in polar aprotic solvents like DMF. Substituents like silyl groups direct reactivity by blocking specific positions .

Q. Which solvents and conditions optimize cross-coupling reactions (e.g., Suzuki) in pyrrolo[2,3-b]pyridine synthesis?

Polar aprotic solvents (dioxane, THF) with aqueous bases (K₂CO₃) and Pd catalysts (e.g., Pd(PPh₃)₄) are standard for Suzuki-Miyaura couplings. Microwave-assisted heating (105°C) enhances reaction rates and yields. For electron-deficient substrates, additives like TBAB improve solubility .

Advanced Research Questions

Q. How can discrepancies in NMR data for substituted pyrrolo[2,3-b]pyridines be resolved?

Discrepancies may arise from rotational isomers or solvent effects. Compare experimental ¹H/¹³C NMR shifts with literature values (e.g., δ ~8.8 ppm for aromatic protons in DMSO-d₆). Use high-field instruments (300–500 MHz) and ensure complete deuteration. For ambiguous signals, 2D NMR (COSY, HSQC) clarifies connectivity .

Q. What strategies improve the purification of multi-functionalized pyrrolo[2,3-b]pyridines?

Gradient flash chromatography (e.g., DCM:MeOH from 98:2 to 90:10) separates polar by-products. For hydrophobic silylated derivatives, hexane:EtOAc gradients (9:1 to 1:1) are effective. Prep-HPLC with C18 columns and 0.1% TFA in acetonitrile/water resolves structurally similar impurities .

Q. How can instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates during hydrogenation be mitigated?

Use Raney Ni under H₂ at ambient pressure and short reaction times (3–4 hours). Avoid isolating the intermediate; instead, proceed directly to acylation or alkylation. Stabilize the amine via in situ conversion to stable derivatives (e.g., nicotinamides) using nicotinoyl chloride in pyridine .

Q. What reaction conditions prevent desilylation during functional group transformations?

Avoid protic solvents (e.g., MeOH) and strong bases (e.g., NaOH). Use mild bases (Et₃N) in aprotic solvents (CH₂Cl₂). For acid-sensitive silyl groups, employ buffered conditions (pH 7–8) during workup. Monitor reactions by TLC or LC-MS for desilylation by-products .

Methodological Notes

  • Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, 254 nm) and HRMS. For halogenated derivatives, elemental analysis (C, H, N) validates stoichiometry .
  • Contradiction Analysis : Conflicting yields may arise from trace moisture in silylation steps. Use rigorous drying (molecular sieves, N₂ atmosphere) and titrate reagents (e.g., TIPSCl) for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

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